molecular formula C13H14N2OS B2410503 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313505-09-8

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2410503
CAS No.: 313505-09-8
M. Wt: 246.33
InChI Key: SIUNYNHJCCFZBD-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl substituent at the 4-position of the thiazole ring.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-5-11(6-9(8)2)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNYNHJCCFZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazole Ring Formation

The thiazole scaffold is constructed via the Hantzsch thiazole synthesis, a cornerstone method for heterocyclic systems containing nitrogen and sulfur. For this compound, the reaction involves condensation of a thioamide precursor with an α-haloacetate or α-haloketone under basic conditions.

Reaction Components and Conditions

  • Thioamide precursor : 3,4-Dimethylthioacetamide (synthesized from 3,4-dimethylacetophenone and ammonium thiocyanate).
  • α-Halogenated component : Chloroacetamide or bromoacetamide derivatives.
  • Base : Sodium ethoxide or potassium carbonate in anhydrous ethanol.
  • Temperature : Reflux at 80–90°C for 6–8 hours.

The general reaction proceeds as:
$$
\text{3,4-Dimethylthioacetamide} + \text{CH}2(\text{X})-\text{C(=O)-NH}2 \xrightarrow{\text{Base}} \text{Thiazole intermediate} + \text{HX} \quad (X = \text{Cl, Br})
$$

Table 1: Optimization of Thiazole Ring Formation
Parameter Optimal Condition Yield (%) Source
Solvent Anhydrous ethanol 78–82
Reaction time 7 hours 85
Molar ratio (thioamide:haloacetamide) 1:1.2 89

Key considerations include strict anhydrous conditions to prevent hydrolysis of the haloacetamide and controlled stoichiometry to minimize byproducts.

Acetamide Functionalization

After thiazole ring formation, the 2-position is functionalized with an acetamide group via nucleophilic acyl substitution. Two primary routes dominate:

Direct Acylation with Acetyl Chloride

  • Reagents : Acetyl chloride, triethylamine (TEA) as acid scavenger.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12–24 hours.

$$
\text{Thiazole intermediate} + \text{CH}_3\text{COCl} \xrightarrow{\text{TEA}} \text{N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide} + \text{HCl}
$$

Table 2: Acylation Efficiency Across Solvents
Solvent Temperature (°C) Yield (%) Purity (HPLC)
DCM 0 → 25 76 98.2
THF 0 → 25 68 97.5
Toluene 25 55 95.8

DCM provides superior yields due to its non-polar nature, which stabilizes the intermediate without side reactions.

Acetic Anhydride-Mediated Acetylation

  • Reagents : Acetic anhydride, catalytic DMAP (4-dimethylaminopyridine).
  • Solvent : Pyridine (acts as base and solvent).
  • Conditions : 60°C, 4–6 hours.

$$
\text{Thiazole intermediate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMAP}} \text{Target compound} + \text{CH}_3\text{COOH}
$$

This method avoids handling corrosive acetyl chloride and achieves comparable yields (74–78%) with easier purification.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors and catalytic systems enhance efficiency:

Continuous Flow Thiazole Synthesis

  • Reactor type : Microfluidic tubular reactor.
  • Parameters :
    • Residence time: 12 minutes
    • Temperature: 120°C
    • Pressure: 3 bar

This setup reduces reaction time from hours to minutes and improves yield to 91% by enhancing mass transfer.

Catalytic Cyclization Optimization

  • Catalyst : CuI (5 mol%) in DMF.
  • Benefits :
    • Reduces energy input by 40%
    • Suppresses dimerization byproducts

Purification and Characterization

Crystallization Techniques

  • Solvent system : Ethyl acetate/hexane (3:7 v/v).
  • Recovery : 88% with >99% purity (by NMR).

Analytical Data

  • $$^1$$H NMR (400 MHz, CDCl₃) : δ 2.28 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 2.42 (s, 3H, COCH₃), 7.21–7.35 (m, 3H, Ar-H), 8.01 (s, 1H, thiazole-H).
  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Table 3: Method Trade-offs
Method Advantages Limitations
Acetyl chloride High yield (76%) Corrosive reagents
Acetic anhydride Safer handling Longer reaction time
Continuous flow Scalability High initial capital cost

Mechanistic Insights

The Hantzsch reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloacetamide, followed by dehydrohalogenation to form the thiazole ring. Acylation at the 2-position occurs through a tetrahedral intermediate stabilized by the thiazole’s electron-deficient nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

  • Mechanism of Action : The thiazole ring in the compound interacts with enzymes and receptors that are crucial for microbial growth and survival. This interaction can inhibit essential biosynthetic pathways in bacteria and fungi, leading to their death or growth inhibition .
  • Case Studies :
    • A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated that compounds with thiazole structures showed enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
    • Another research highlighted that certain derivatives of thiazole demonstrated potent activity against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly against various cancer cell lines.

  • Mechanism of Action : this compound is believed to induce apoptosis in cancer cells through its interaction with specific molecular targets involved in cell proliferation and survival pathways. This includes inhibition of key enzymes that facilitate tumor growth .
  • Case Studies :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay demonstrated that certain derivatives had IC50 values indicating effective inhibition of cell growth .
    • Molecular docking studies have further elucidated the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest a favorable binding affinity that correlates with observed biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

  • SAR Analysis : Research indicates that modifications to the thiazole ring or substituents on the phenyl group can significantly impact biological activity. For instance, introducing electron-withdrawing groups has been associated with increased potency against microbial strains .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Chloro/Fluoro vs. Methyl Groups
Compound Name Substituents Molecular Weight (g/mol) logP Key Properties
N-[4-(3,4-Dimethylphenyl)-thiazol-2-yl]acetamide 3,4-dimethylphenyl 246.33 ~3.67 High hydrophobicity; potential for improved membrane permeability .
N-[4-(3-Chloro-4-fluorophenyl)-thiazol-2-yl]acetamide (14) 3-Cl, 4-F 295.74 ~3.02 Electronegative groups enhance polarity; may reduce bioavailability .
N-[4-(4-Chloro-3-methylphenyl)-thiazol-2-yl]acetamide (15) 4-Cl, 3-CH₃ 280.76 ~3.50 Balanced lipophilicity; chlorine may confer metabolic stability .

Key Insights :

  • Halogenated analogs (e.g., compound 14) show lower logP values, suggesting better solubility but shorter half-life due to metabolic susceptibility .
Dichlorophenyl vs. Dimethylphenyl
Compound Name Substituents Molecular Weight (g/mol) logP Key Properties
N-[4-(3,4-Dimethylphenyl)-thiazol-2-yl]acetamide 3,4-dimethylphenyl 246.33 ~3.67 Planar distortion ~61.8° (inferred from ); stable crystal packing .
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Cl₂ 295.16 ~4.10 Higher logP due to Cl; twisted conformation (61.8° phenyl-thiazole dihedral angle) .

Key Insights :

  • Dichlorophenyl derivatives exhibit higher logP and stronger intermolecular interactions (e.g., hydrogen bonding in ), impacting crystallinity and stability.
  • Dimethylphenyl analogs may exhibit less steric hindrance, favoring synthetic accessibility .

Positional Isomerism of Methyl Groups

Compound Name Substituents Molecular Weight (g/mol) logP Key Properties
N-[4-(3,4-Dimethylphenyl)-thiazol-2-yl]acetamide 3,4-dimethylphenyl 246.33 ~3.67 Enhanced steric bulk near thiazole; potential for selective binding .
N-[4-(2,5-Dimethylphenyl)-thiazol-2-yl]acetamide 2,5-dimethylphenyl 246.33 3.67 Reduced steric hindrance; lower melting point inferred from analogous compounds .

Key Insights :

  • 2,5-Dimethyl isomers may exhibit improved synthetic yields due to less steric interference during cyclization .

Functional Group Modifications on the Thiazole Ring

Compound Name Substituents Molecular Weight (g/mol) Key Properties
N-[4-(3,4-Dimethylphenyl)-thiazol-2-yl]acetamide -NHCOCH₃ 246.33 Stable amide linkage; moderate hydrogen-bonding capacity (1 donor, 3 acceptors) .
N-[4-(Chloromethyl)-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide -CH₂Cl 294.80 Reactive chloromethyl group; potential for further derivatization .
N-(3,4-Dimethylphenyl)-N-(4-formyl-thiazol-2-yl)acetamide -CHO 274.33 Formyl group introduces electrophilicity; may form Schiff bases .

Key Insights :

  • Chloromethyl and formyl derivatives offer sites for covalent modifications, expanding utility in drug discovery .
  • The acetamide group in the parent compound provides metabolic stability compared to reactive analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
N-[4-(3,4-Dimethylphenyl)-thiazol-2-yl]acetamide 246.33 ~3.67 1 3
N-[4-(3-Chloro-4-fluorophenyl)-thiazol-2-yl]acetamide 295.74 ~3.02 1 3
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 295.16 ~4.10 1 3

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamides. The thiazole ring is a crucial component that contributes to the compound's biological properties. The introduction of various substituents on the thiazole and phenyl rings can significantly influence its activity.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, a study demonstrated that derivatives belonging to this class could induce apoptosis and autophagy in cancer cells. Specifically, lead compounds showed efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, leading to significant tumor growth reduction in vivo models .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
6bMelanoma0.85Apoptosis & Autophagy
6bCML1.20Apoptosis
6bPancreatic0.95Autophagy

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties. This compound has shown promising results against various viral strains. In vitro studies indicated that certain modifications to the thiazole structure enhance its antiviral efficacy against hepatitis C and other viral infections .

Table 2: Antiviral Efficacy of Thiazole Derivatives

CompoundVirus TypeEC50 (µM)Cytotoxicity (CC50)
Thiazole AHepatitis C5.0>100
Thiazole BInfluenza3.5>80

Leishmanicidal Activity

Recent studies have identified this compound as having leishmanicidal properties. Compounds derived from this scaffold demonstrated significant activity against Leishmania species with low cytotoxicity towards mammalian cells .

Table 3: Leishmanicidal Activity

CompoundLeishmania SpeciesIC50 (µM)Selectivity Index
Phthalimido-Thiazole 1L. infantum7.5>10
Phthalimido-Thiazole 2L. braziliensis5.0>15

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-withdrawing groups on the phenyl ring enhances the biological activity of thiazole derivatives. Modifications at specific positions can lead to increased potency against various targets while maintaining low toxicity profiles .

Case Studies

  • Melanoma Treatment : In a xenograft model using A375 melanoma cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis pathways alongside autophagic processes .
  • Antiviral Studies : A series of thiazole derivatives were tested for their ability to inhibit viral replication in vitro. Notably, one compound exhibited an EC50 value of 5 µM against hepatitis C virus while showing minimal cytotoxic effects on liver cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the thiazole ring followed by acylation. Key steps include coupling 3,4-dimethylphenylacetic acid derivatives with 2-aminothiazole using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane under inert conditions. Temperature control (e.g., 273 K) and triethylamine as a base are critical for minimizing side reactions . Solvent selection (e.g., DMF or DCM) and reaction time optimization (3–6 hours) are essential for achieving >70% yield .
  • Characterization : Confirm structure and purity via 1H^1H-NMR (aromatic protons at δ 7.2–7.4 ppm, acetamide CH3_3 at δ 2.1 ppm) and LC-MS (m/z calculated for C13_{13}H14_{14}N2_2OS: 246.08) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of CH3_3CO group at m/z 184) .
  • HPLC : Employ a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% by UV at 254 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to volatile solvents (e.g., DCM).
  • Dispose of waste via licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) affect the compound's bioactivity and pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) :

  • 3,4-Dimethylphenyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare with fluorophenyl analogs () to evaluate antimicrobial potency shifts .
  • Thiazole Ring : Replace with oxadiazole () or imidazole () to assess changes in target binding (e.g., kinase inhibition).
    • Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or β-lactamases. Validate via in vitro assays (MIC for antimicrobial activity) .

Q. What strategies resolve contradictions in reported biological activity data across similar acetamide derivatives?

  • Data Reconciliation :

  • Assay Variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) to minimize discrepancies .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites in cell-based assays (e.g., hepatic microsome studies) .
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography (as in ) to verify regiochemistry .

Q. How can computational models predict the compound's metabolic stability and toxicity profiles?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (∼2.5), CYP450 inhibition risk, and bioavailability.
  • Toxicity Screening : Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction linked to thiazole derivatives) .
    • Validation : Correlate predictions with in vivo rodent studies (dose range: 10–100 mg/kg) measuring ALT/AST levels and histopathology .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up synthesis, and how are they addressed?

  • Scale-Up Issues :

  • Exotherm Management : Use jacketed reactors with gradual reagent addition to control temperature spikes during acylation .
  • Purity Loss : Implement flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for bulk purification .

Q. How do solvent polarity and catalyst choice influence reaction efficiency in heterocyclic ring formation?

  • Optimization Framework :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thiazole ring closure .
  • Catalysts : Use Pd(OAc)2_2 for Suzuki couplings when introducing aryl groups (e.g., 4-methoxyphenyl in ) .

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